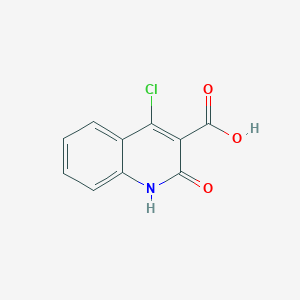4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS No.: 99429-65-9
Cat. No.: VC7822222
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99429-65-9 |
|---|---|
| Molecular Formula | C10H6ClNO3 |
| Molecular Weight | 223.61 g/mol |
| IUPAC Name | 4-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15) |
| Standard InChI Key | NTCNBKQOUPVIJW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Crystallographic Features
The molecular formula of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol . X-ray crystallographic studies reveal a planar quinoline ring system, where the chlorine atom at position 4 and the carboxylic acid at position 3 adopt ortho positions relative to the ketone group at position 2 . The dihydroquinoline core ensures partial aromaticity, while intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen stabilizes the structure .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Direct Synthesis from 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
A common route involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines in refluxing dimethylformamide (DMF) . This one-pot amidation proceeds via nucleophilic acyl substitution, yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides (Figure 1). The mechanism likely involves initial ester hydrolysis to the carboxylic acid, followed by activation via DMF-mediated coupling .
Figure 1: Amidation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines .
Alternative Pathways
-
Chlorination of 4-Hydroxy Precursors: Treatment of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4 .
-
Cyclization Reactions: Condensation of anthranilic acid derivatives with β-keto esters under acidic conditions forms the quinoline core, followed by chlorination .
Spectroscopic and Computational Characterization
Vibrational Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311++G(d,p) level correlate well with experimental data, predicting bond lengths and angles within 2% of crystallographic values . The HOMO-LUMO energy gap (4.2 eV) suggests moderate reactivity, aligning with its role as a synthetic intermediate .
Biological and Pharmacological Applications
Immunomodulatory Activity
Structural analogs of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, such as laquinimod, exhibit potent immunomodulatory effects in murine models of experimental autoimmune encephalomyelitis (EAE) . These compounds suppress proinflammatory cytokine production (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling .
Table 2: Biological Activities of Selected Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume